molecular formula C10H17NO2 B13074135 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one

Cat. No.: B13074135
M. Wt: 183.25 g/mol
InChI Key: KRKDRPVKUPMSAB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is a ketone derivative featuring a cyclopropyl group and a substituted morpholine ring. This article compares this compound with morpholine, piperazine, sulfone, thioether, and chromene-containing analogs, emphasizing substituent effects and functional versatility.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethanone

InChI

InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)4-10(12)8-2-3-8/h7-9,11H,2-6H2,1H3

InChI Key

KRKDRPVKUPMSAB-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 5-methylmorpholine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has several applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is not well understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, leading to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Morpholine and Piperazine Derivatives

Morpholine and piperazine rings are common nitrogen- and oxygen-containing heterocycles in drug design. Key analogs include:

Compound Name Substituent Molecular Formula Yield Physical State Key Data/Application Reference
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one 4-Methylpiperazine C₉H₁₆N₂O 69% Orange solid Intermediate in multi-step synthesis
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride Piperazine (dihydrochloride) C₉H₁₈Cl₂N₂O N/A Room temp. storage Pharmaceutical salt form
2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one Morpholine + trifluoromethylphenyl C₁₇H₁₇F₃N₂O₂ 61% Yellow oil HRMS: m/z 317.1057 [M+H]⁺; NMR data provided

Key Observations :

  • Morpholine vs. Piperazine derivatives often form salts (e.g., dihydrochloride in ) to enhance stability.
  • Synthetic Yields : Piperazine derivatives (e.g., 69% in ) are synthesized efficiently via nucleophilic substitutions, while morpholine analogs (61% in ) may require optimized conditions due to steric hindrance.

Sulfone and Thioether Derivatives

Sulfone and thioether groups influence electronic properties and metabolic stability:

Compound Name Substituent Molecular Formula Yield Melting Point Key Data Reference
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Phenylsulfonyl C₁₂H₁₄O₃S 88% 57–58°C White solid; NaBH₄ reduction to alcohol
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one 4-Fluorophenylthio C₁₁H₁₁FOS N/A N/A Purity: 98%; MW: 210.27; stored at RT
1-Cyclopropyl-2-(phenylthio)ethan-1-one Phenylthio C₁₁H₁₂OS N/A N/A 33.4% ee (R); HPLC retention: 9.8 min

Key Observations :

  • Electronic Effects: Sulfones (e.g., ) are strong electron-withdrawing groups, enhancing metabolic stability but reducing lipophilicity.
  • Stereochemistry : Thioether analogs (e.g., ) exhibit enantiomeric excess (33.4% ee), suggesting chiral HPLC applications.

Chromene and Aromatic Ring Derivatives

Chromene and fluorophenyl substituents confer unique conformational and bioactive properties:

Compound Name Substituent Molecular Formula Yield Key Data/Application Reference
1-Cyclopropyl-2-(2,3-dihydro-1H-benzo[f]chromen-3-yl)ethan-1-one Chromene N/A N/A Synthesized via K₂CO₃-promoted oxy-Michael addition
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one 2-Fluorophenyl C₁₁H₁₁FO 97% Dihedral angles: 47.6°–69.43°; antimicrobial activity

Key Observations :

  • Conformational Stability : Fluorophenyl derivatives () exhibit distinct dihedral angles (47.6°–69.43°), influencing crystal packing via weak C–H⋯F interactions.

Analytical Data

  • NMR/HRMS : Morpholine derivatives () show characteristic ¹³C NMR peaks (δ 51.8, 66.9 ppm) for morpholine carbons. HRMS confirms molecular ions (e.g., m/z 317.1057).
  • X-ray Crystallography : Fluorophenyl analogs () are structurally validated via SHELX-refined data, highlighting conformational rigidity.

Biological Activity

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is a synthetic compound characterized by its unique structural features, including a cyclopropyl group, an ethanone moiety, and a 5-methylmorpholine substituent. This combination of functional groups suggests potential biological activities that warrant investigation. The compound's molecular formula is C_{11}H_{17}N_{1}O_{1} with a molecular weight of 183.25 g/mol .

The exact mechanism of action for 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is not fully elucidated. However, it is believed to interact with specific biomolecular targets, such as enzymes and receptors, which may lead to alterations in cellular functions and biochemical pathways . Understanding these interactions is crucial for determining its potential therapeutic applications.

Biological Activity and Research Findings

Research on the biological activity of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has focused primarily on its binding affinity and activity against various biological targets. Notable findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties. For example, its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
  • Binding Studies : Interaction studies indicate that the compound has a significant binding affinity for certain receptors, which may play a role in modulating physiological responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one, it can be compared with structurally similar compounds:

Compound NameStructureKey Differences
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-oneStructureSimilar cyclopropyl group but differs in the substituent on the ethanone moiety.
1-(3-Methylmorpholino)ethan-1-oneStructureShares the morpholine ring but lacks the cyclopropyl group.
3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dioneStructureContains a cyclohexane structure instead of cyclopropane, affecting its reactivity and properties.

The structural variations among these compounds suggest that 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one may possess distinct biological activities due to its unique combination of functional groups .

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